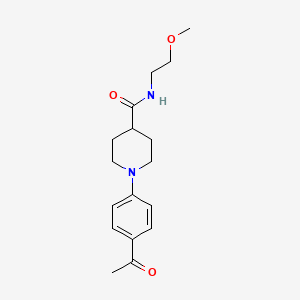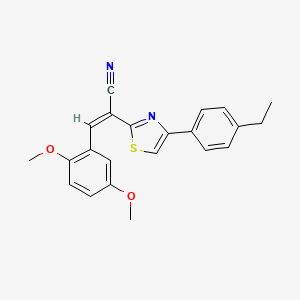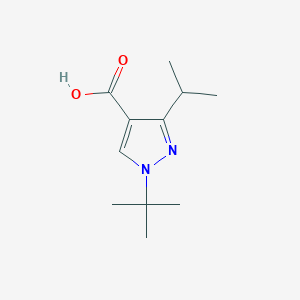
N-(4-(1H-四唑-1-基)苯基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide: is a heterocyclic compound that features a tetrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in drug design and other applications.
科学研究应用
Chemistry: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor agonists/antagonists . It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the materials science field, N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is explored for its potential use in the development of organic semiconductors and other electronic materials .
作用机制
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with a variety of targets, depending on the specific biological activity it exhibits.
Mode of Action
It’s known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound affects multiple biochemical pathways
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound has diverse molecular and cellular effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the thiophene ring. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. This can be achieved using triethyl orthoformate and sodium azide under acidic conditions . The resulting tetrazole can then be coupled with a thiophene derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
相似化合物的比较
- N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide
- N-(4-(1H-tetrazol-1-yl)phenyl)benzamide
- N-(4-(1H-tetrazol-1-yl)phenyl)pyrazole
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of both the tetrazole and thiophene rings. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications. The thiophene ring, in particular, offers additional opportunities for functionalization and electronic properties that are not present in similar compounds .
属性
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-12(9-5-6-19-7-9)14-10-1-3-11(4-2-10)17-8-13-15-16-17/h1-8H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVXXSELHAANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2509886.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)



![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)


![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2509899.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2509903.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2509905.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide](/img/structure/B2509906.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B2509908.png)

